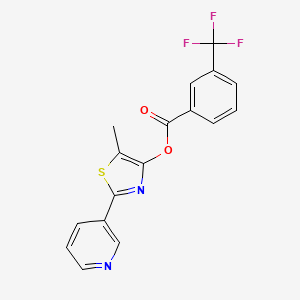

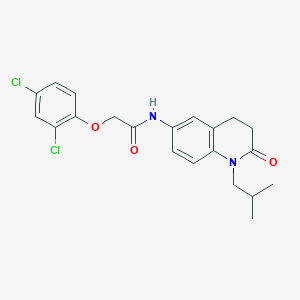

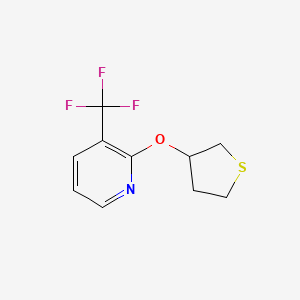

![molecular formula C22H24N4O B2879847 2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide CAS No. 1251677-18-5](/img/structure/B2879847.png)

2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

The compound has been studied for its potential anti-inflammatory properties. A series of derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which play a key role in the inflammatory process . Compounds with a methoxy group and piperidine or morpholine moieties showed high inhibition values, indicating significant potential for the development of new anti-inflammatory drugs.

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in many pharmaceutical classes. The compound can be used as a precursor for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have a wide range of pharmacological activities, making them valuable for medicinal chemistry.

Pharmacological Applications

The piperidine moiety is a common feature in many drugs and alkaloids. The compound has been part of research focusing on the synthesis and biological evaluation of potential drugs containing the piperidine structure. This includes exploring its role in multicomponent reactions, cyclization, and amination processes that are fundamental in creating biologically active molecules .

mTOR Kinase and PI3 Kinase Inhibition

Compounds similar to “7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine” have been identified as inhibitors of mTOR kinase and PI3 kinase. These enzymes are involved in cell growth and metabolism, and their inhibition can be beneficial in treating cancers and other diseases related to cell proliferation .

Anti-Fibrotic Activities

Research has indicated that certain derivatives of the compound exhibit anti-fibrotic activities. These activities are crucial in the treatment of fibrotic diseases, where tissue scarring leads to organ dysfunction. The compound’s derivatives have shown better activities than some existing anti-fibrotic drugs, presenting a promising avenue for new treatments .

Drug Construction

Due to the structural importance of the piperidine cycle in heterocyclic compounds, the compound is significant in the construction of new drugs. Its derivatives can be used to create a variety of pharmacologically active agents, contributing to the diversity and efficacy of therapeutic options available in the pharmaceutical industry .

Molecular Docking Studies

The compound and its derivatives have been used in molecular docking studies to understand the interaction between potential drugs and their protein targets. These studies help in visualizing the three-dimensional geometrical view of ligand binding, which is essential for drug design and development .

Development of Synthetic Methods

The compound serves as a key subject in the development of fast and cost-effective methods for the synthesis of substituted piperidines. This research is vital for the pharmaceutical industry, as it aims to streamline the production of piperidine-based drugs, making them more accessible .

Orientations Futures

Piperidines and their derivatives are a significant part of the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . This suggests that there is ongoing research and development in this field, indicating potential future directions for “2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide” and similar compounds.

Propriétés

IUPAC Name |

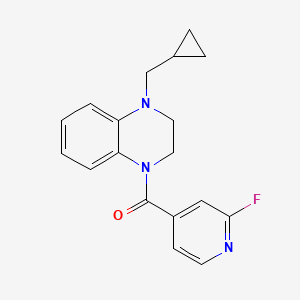

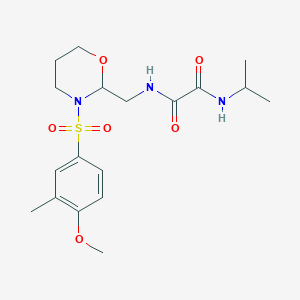

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-15-11-12-18-20(25-17-9-4-3-5-10-17)19(14-23-21(18)24-15)22(27)26-13-7-6-8-16(26)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMGPWHOJAAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

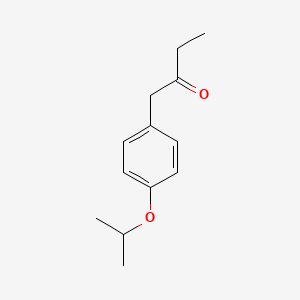

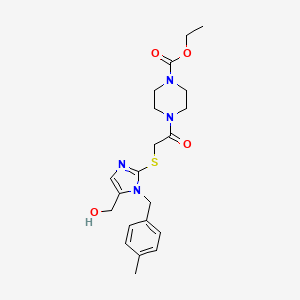

![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)

![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)

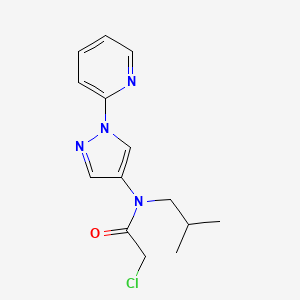

![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)